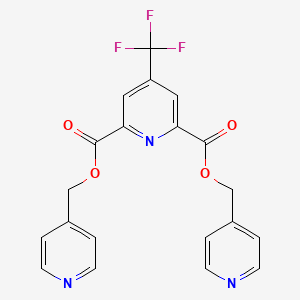

Bis(4-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

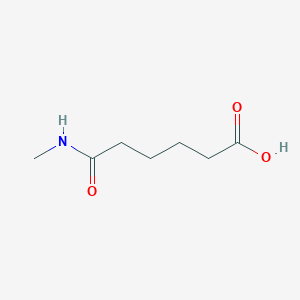

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Trifluoromethylpyridines can be synthesized through various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis

The trifluoromethyl group is strongly electron-withdrawing . This means that during compound development, the trifluoromethyl group can be treated as a purely electron-withdrawing group .Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is one of the chemical reactions involving trifluoromethylpyridines .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties. It is strongly electron-withdrawing . These unique properties of fluorine mean that substitution reactions involving the trifluoromethyl group can lead to interesting chemical properties .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Engineering

Research on the supramolecular chemistry and crystal structures of complexes involving pyridinedicarboxylate derivatives demonstrates their role as supramolecular building blocks. These complexes self-assemble when crystallized to generate well-defined, predictable structures in the solid state. The strong ionic hydrogen bonds formed by pyridinedicarboxylate anions and imidazolium cations in these structures dominate crystal packing, forming two-dimensional networks or layers. This layer motif is pivotal for engineering crystal structures by design, aiming to control and predict molecular packing (MacDonald et al., 2000).

Coordination Polymers and CO2 Sorption

The synthesis and structural characterization of inorganic-organic bismuth pyridinedicarboxylate compounds reveal their assembly into molecular structures and coordination polymers. These frameworks exhibit interesting properties such as CO2 sorption, highlighting their potential in gas storage and separation applications. The diversity in the structural arrangement from monomeric to three-dimensional frameworks underscores the versatility of pyridinedicarboxylate derivatives in constructing materials with desired physical properties (Thirumurugan et al., 2012).

Photoluminescence and Materials Chemistry

The study of bismuth 2,6-pyridinedicarboxylates has shown that these compounds can form coordination polymers with properties such as photoluminescence. The ability to dope these materials with lanthanide ions like Tb(3+) and Eu(3+) to achieve characteristic luminescence colors indicates their potential in creating luminescent materials for various applications, including sensors and display technologies (Thirumurugan et al., 2012).

Nanotechnology and Catalysis

Research into the catalytic applications of pyridinedicarboxylate derivatives has led to the development of novel catalysts. For instance, bis(4-pyridylamino)triazine-stabilized magnetite KCC-1 showcases high catalytic activity in synthesizing N-substituted-1,4-dihydropyridines. Its ease of recovery and reusability, along with its environmental friendliness, exemplify the role of pyridinedicarboxylate derivatives in advancing green chemistry and catalysis (Sadeghzadeh, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bis(pyridin-4-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-9-16(18(27)29-11-13-1-5-24-6-2-13)26-17(10-15)19(28)30-12-14-3-7-25-8-4-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHRHRQEGLWQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)

![3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442222.png)

![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)

![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)